molecular formula C14H19ClN2O B2647191 3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1266689-15-9

3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride

Cat. No.: B2647191
CAS No.: 1266689-15-9
M. Wt: 266.77
InChI Key: BSVZDECBVHVOKM-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique quinolinone structure, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the quinolinone core: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the aminoethyl group: This step involves the alkylation of the quinolinone core with a suitable reagent, such as 2-bromoethylamine, under basic conditions.

    Introduction of the isopropyl group: This can be done through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst.

    Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

    Substitution: The aminoethyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while reduction can produce dihydroquinolinone derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s quinolinone structure is often associated with biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s quinolinone structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Quinolinone derivatives: Compounds with similar quinolinone structures, such as 4-hydroxyquinolinone and 6-methylquinolinone.

    Aminoethyl derivatives: Compounds with similar aminoethyl groups, such as 2-aminoethylbenzoate and 2-aminoethylpyridine.

Uniqueness

3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride is unique due to its specific combination of functional groups and its potential biological activity. The presence of both the aminoethyl and isopropyl groups on the quinolinone core distinguishes it from other similar compounds and may confer unique properties and applications.

Properties

IUPAC Name

3-(2-aminoethyl)-6-propan-2-yl-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c1-9(2)10-3-4-13-12(7-10)8-11(5-6-15)14(17)16-13;/h3-4,7-9H,5-6,15H2,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVZDECBVHVOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=O)C(=C2)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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